

Agerafenib cross-reactivity with other kinase targets

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Compound Focus: Agerafenib

CAS No.: 1188910-76-0

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Agerafenib Kinase Inhibition Profile

Agerafenib is a multi-kinase inhibitor that primarily targets BRAF and several other tyrosine kinases [1]. The table below summarizes its published affinity (Kd values) for various kinase targets.

Table 1: Documented Kinase Targets and Affinity of Agerafenib

Kinase Target	Affinity (Kd)	Notes / Role
BRAF (V600E)	14 nM	Primary target; oncogenic driver mutation [2].
BRAF	36 nM	Wild-type BRAF [2].
RET	2 nM	Involved in cellular growth & differentiation [2].
Abl-1	3 nM	Targets Bcr-Abl fusion in CML [2].
c-Kit	2 nM	Stem cell factor receptor [2].
PDGFR β	2 nM	Platelet-derived growth factor receptor [2].
Lck	2 nM	Lymphocyte-specific protein tyrosine kinase [2].

Kinase Target	Affinity (Kd)	Notes / Role
VEGFR2	8 nM	Vascular endothelial growth factor receptor [2].
CSF1R	9 nM	Colony stimulating factor 1 receptor [2].
EPHA2	14 nM	Ephrin type-A receptor 2 [2].
Raf	39 nM	General Raf family inhibition [2].
EGFR	22 nM	Epidermal growth factor receptor [2].
c-Met	513 nM	Hepatocyte growth factor receptor [2].
MEK1	7100 nM	Downstream of BRAF in MAPK pathway [2].
MEK2	8300 nM	Downstream of BRAF in MAPK pathway [2].
JAK2	4700 nM	Janus kinase 2 [2].

Experimental Protocols for Kinase Profiling

The quantitative data in Table 1 was likely generated using the following established experimental methodologies.

Binding Assay for Determining Kd Values

The dissociation constant (Kd) values for **Agerafenib** were determined through a **binding assay** [2].

- **Kinase Production:** Kinases are produced using T7 phage display or expressed in HEK-293 cells and tagged with DNA [2].
- **Binding Reaction:** The kinase is incubated with **Agerafenib** at room temperature for one hour [2].
- **Quantification:** The fraction of kinase not bound to the compound is captured by an immobilized affinity ligand and quantified using **quantitative PCR (qPCR)** [2].
- **Kd Calculation:** Each kinase is tested against eleven serial 3-fold dilutions of **Agerafenib**. The Kd value is determined from duplicate experiments [2].

Cell-Based Proliferation Assay (IC50/EC50)

The potency of **Agerafenib** in inhibiting cell growth can be evaluated through a **cell proliferation assay** [2].

- **Cell Seeding:** Plate cells (e.g., 10,000 per well) in a growth medium with serum and allow them to attach [2].
- **Serum Starvation:** Wash cells and switch to a low-serum medium (e.g., 0.5%) overnight to synchronize the cell cycle [2].
- **Drug Treatment:** Add **Agerafenib** at various concentrations (with a final DMSO concentration of 0.5%) and incubate for 72 hours [2].
- **Viability Measurement:** Add a reagent like **Cell Titer Blue**. After further incubation, viable cells are quantified by measuring fluorescence (Excitation: 560 nm, Emission: 590 nm) [2].
- **IC50/EC50 Calculation:** The half-maximal inhibitory/effective concentration is derived from the dose-response curve [2].

Agerafenib's Action on the MAPK Signaling Pathway

The following diagram illustrates how **Agerafenib**'s multi-kinase inhibition, particularly of BRAF, impacts the key MAPK signaling pathway to exert its anti-tumor effects.

Research Implications and Data Limitations

The broad target profile of **Agerafenib** suggests significant potential for cross-reactivity.

- **Therapeutic Implications:** Simultaneous inhibition of BRAF and EGFR by **Agerafenib** may help overcome or prevent resistance sometimes seen with BRAF-only inhibitors [1]. Activity against RET, c-Kit, and PDGFR β implies potential efficacy in other cancer types driven by these kinases.
- **Toxicity Considerations:** Inhibition of structurally similar off-target kinases like VEGFR2 is a common source of adverse effects for many kinase inhibitors (e.g., hypertension) [3]. **Agerafenib**'s profile suggests similar side effects are possible and should be monitored.

A significant limitation is the lack of a direct, comprehensive comparison between **Agerafenib** and other common kinase inhibitors (e.g., imatinib, sorafenib) within a single, standardized assay system [4] [5]. The available data for **Agerafenib** comes from its own specific profiling studies [2].

Research Recommendations

To thoroughly characterize **Agerafenib**'s cross-reactivity, consider these steps:

- **Consult Broader Profiling Studies:** Look for large-scale kinase profiling papers that screen hundreds of inhibitors under identical conditions. The "Davis et al." dataset mentioned in one source is an example of such a resource [3].
- **Perform Comparative Analysis:** If existing data is insufficient, a side-by-side comparison of **Agerafenib** and relevant comparators using a consistent binding or functional assay will be necessary.
- **Investigate Clinical Data:** For the most translational insights, seek out clinical trial results or case studies that document the actual efficacy and adverse event profiles of **Agerafenib** in humans, which reflect its real-world polypharmacology [6].

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To cite this document: Smolecule. [Agerafenib cross-reactivity with other kinase targets]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001997#agerafenib-cross-reactivity-with-other-kinase-targets>]

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